Stigmasterol

Membrane Biophysics Lipid Rafts Small-Angle X-ray Scattering

Select Stigmasterol (≥95% purity) for mechanism-specific studies where sterol structure dictates experimental outcomes. Its unique C22 unsaturation and ethyl group confer the lowest bilayer ordering (cholesterol > sitosterol > stigmasterol), preferential DRM enrichment in chondrocytes, and minimal systemic absorption (4% vs 13% for campesterol). Generic phytosterol mixtures cannot guarantee these defined biophysical and anti-catabolic properties. Ideal for membrane fluidity, NF-κB pathway, and intestinal luminal mechanism research.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
CAS No. 83-48-7
Cat. No. B192456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmasterol
CAS83-48-7
SynonymsPoriferasterol
Stigmasterol
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyHCXVJBMSMIARIN-PHZDYDNGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in benzene, ethyl ether, ethanol
Soluble in the usual organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Stigmasterol (CAS 83-48-7) Procurement Guide: Baseline Profile and Phytosterol Class Context


Stigmasterol (CAS 83-48-7) is a Δ22-unsaturated phytosterol (C29H48O) belonging to the 4-desmethyl sterol class, biosynthetically derived from β-sitosterol via C22-desaturase activity [1]. Unlike cholesterol, its structural hallmark is an ethyl group at C24 and a trans-double bond at the C22–C23 position, conferring distinct membrane biophysical behavior compared to fully saturated or singly unsaturated plant sterols [2]. It serves widely as an analytical reference standard for HPLC and GC-MS quantification of sterols in plant-derived materials [3].

Why β-Sitosterol or Campesterol Cannot Substitute for Stigmasterol in Experimental Systems


Phytosterols exhibit non-interchangeable behavior across multiple experimental dimensions. In membrane biophysics, the rank order of bilayer ordering efficiency is cholesterol > sitosterol > stigmasterol, with stigmasterol producing the least condensed, most fluid membrane state [1]. In cellular partitioning, stigmasterol demonstrates preferential enrichment in detergent-resistant membrane (DRM) fractions of chondrocytes compared to both sitosterol and campesterol [2]. Furthermore, systemic absorption in rats follows a divergent pattern: campesterol (13%) is absorbed significantly more than β-sitosterol and stigmasterol (both 4%) [3]. These quantifiable differences underscore that experimental outcomes—particularly in lipid raft studies, anti-inflammatory models, and bioavailability assessments—cannot be reproduced by simply substituting one bulk phytosterol for another.

Quantitative Differentiation Evidence for Stigmasterol (CAS 83-48-7) Relative to Closest Analogs


Membrane Bilayer Ordering and Elasticity: Stigmasterol vs. Cholesterol and Sitosterol

Stigmasterol exhibits the weakest condensing effect on phospholipid bilayers among major sterols. Independent of lipid matrix composition (DMPC or POPC), cholesterol is most efficient at increasing bilayer thickness and reducing elasticity, followed by sitosterol, with stigmasterol producing the least ordered membrane state [1]. This quantitative hierarchy arises from the additional C22 double bond and C24 ethyl group in stigmasterol, which disrupt tight acyl chain packing and reduce the sterol's ability to promote liquid-ordered phase formation [2].

Membrane Biophysics Lipid Rafts Small-Angle X-ray Scattering

Preferential Detergent-Resistant Membrane (DRM) Partitioning: Stigmasterol vs. Sitosterol and Campesterol in Chondrocytes

In primary human and murine chondrocytes, stigmasterol demonstrates preferential accumulation in detergent-resistant membrane (DRM) fractions relative to sitosterol and campesterol. This differential membrane partitioning correlates with its unique capacity to inhibit IL-1β-induced NF-κB activation and downstream matrix metalloproteinase expression (MMP-3, MMP-13, ADAMTS-4) and PGE2 production [1]. At a concentration of 20 μg/mL, stigmasterol significantly reduced IL-1β-stimulated MMP-3 mRNA and PGE2 protein levels in human OA chondrocytes, whereas sitosterol and campesterol at equivalent concentrations do not exhibit comparable DRM enrichment or anti-inflammatory potency [2].

Osteoarthritis Inflammation Membrane Microdomains

Comparative Intestinal Absorption and Systemic Bioavailability: Stigmasterol vs. β-Sitosterol, Campesterol, and Cholesterol

In a controlled rat study using radiolabeled sterols administered via oral gavage, the fractional absorption of stigmasterol was quantified at 4% of the administered dose, identical to β-sitosterol but substantially lower than campesterol (13%) and cholesterol (27% in females) [1]. This differential absorption profile is consistent with intestinal Niemann-Pick C1-Like 1 (NPC1L1) transporter selectivity, where the C22 double bond of stigmasterol does not confer improved uptake relative to β-sitosterol, but both are absorbed at less than one-third the rate of campesterol [2]. Tissue distribution patterns, however, showed the highest retention in adrenal glands, ovaries, and intestinal epithelia for all phytosterols tested [3].

Pharmacokinetics ADME Dietary Sterol Absorption

Aqueous Solubility Enhancement via Nanocrystal Formulation: Stigmasterol Raw Material vs. Nanocrystals

Stigmasterol suffers from extremely low aqueous solubility, limiting its utility in cell culture and in vivo dosing. When formulated as nanocrystals via a top-down production process, the solubility of stigmasterol in both water and simulated gastro-intestinal fluids was significantly boosted compared to the raw, unprocessed material [1]. While the absolute solubility values vary with formulation parameters, the relative enhancement confirms that particle size reduction is a validated strategy to overcome the intrinsic hydrophobicity of this phytosterol—a limitation shared across the class but specifically addressed for stigmasterol through this enabling formulation technology [2].

Drug Delivery Nanotechnology Bioavailability Enhancement

Synergistic Anticancer Activity: Stigmasterol in Combination with β-Sitosterol Against Breast Cancer Cell Lines

In MCF-7 (hormone receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines, stigmasterol and β-sitosterol exhibit synergistic anticancer effects when co-administered. The combination achieved maximum percent inhibition at 100 μg/mL in MTT assays, with synergy confirmed via Bliss independence modeling [1]. While β-sitosterol primarily suppresses angiogenesis and metastasis, stigmasterol inhibits the NF-κB and PI3K/Akt signaling pathways while inducing autophagy and apoptosis [2]. The synergistic interaction is compound-specific; neither phytosterol alone achieves comparable efficacy at the same total concentration.

Breast Cancer Combination Therapy Synergy

Validated Application Scenarios for Stigmasterol (CAS 83-48-7) Based on Quantitative Evidence


Membrane Biophysics Research: Studies of Lipid Raft Disruption and Liquid-Disordered Phase Behavior

Stigmasterol is the optimal choice when experimental designs require a sterol that minimally condenses phospholipid bilayers and fails to promote stable liquid-ordered (raft-like) domains. In head-to-head SAXS and dilatometry measurements, stigmasterol ranks lowest in bilayer ordering efficiency (cholesterol > sitosterol > stigmasterol) [1]. This property makes it uniquely suited for studying membrane protein function in fluid, non-raft environments, or for investigating how sterol structure dictates phase behavior in ternary lipid mixtures. Using sitosterol or cholesterol in such experiments would produce a more ordered bilayer, confounding interpretation of fluidity-dependent phenomena.

Osteoarthritis Research: NF-κB Pathway Inhibition and Cartilage Matrix Protection

Stigmasterol is the required phytosterol for studies investigating membrane microdomain-mediated suppression of IL-1β-induced catabolic responses in chondrocytes. Quantitative GC-MS analysis confirms that stigmasterol partitions into chondrocyte detergent-resistant membrane (DRM) fractions at higher levels than sitosterol or campesterol [2]. At 20 μg/mL, stigmasterol significantly reduces MMP-3, MMP-13, ADAMTS-4 mRNA, and PGE2 protein levels in human OA chondrocytes via inhibition of the NF-κB pathway. Neither sitosterol nor campesterol exhibits comparable DRM enrichment or anti-catabolic potency, making stigmasterol the only evidence-backed selection for this mechanism-specific application.

In Vivo Pharmacokinetic and ADME Studies Requiring Low Systemic Absorption

For in vivo models where minimal systemic absorption of the administered sterol is desirable (e.g., luminal mechanisms of action in the intestine), stigmasterol provides a defined, low-absorption profile. Direct comparative data in rats show that stigmasterol and β-sitosterol are both absorbed at only 4% of an oral dose, versus 13% for campesterol and 27% for cholesterol [3]. This quantifiable low bioavailability makes stigmasterol particularly suitable for studies of local intestinal effects or for evaluating the safety of high-dose phytosterol administration where systemic exposure must be minimized.

Anticancer Synergy Formulation: Co-Administration with β-Sitosterol for Breast Cancer

Stigmasterol should be procured in conjunction with β-sitosterol for investigations of phytosterol synergy against breast cancer. Bliss independence modeling confirms synergistic cytotoxicity in both MCF-7 and MDA-MB-231 cells when the two compounds are combined at defined ratios (concentration range 6.12–100 μg/mL) [4]. The distinct mechanistic contributions—stigmasterol inhibits NF-κB/PI3K/Akt and induces autophagy, while β-sitosterol suppresses angiogenesis and metastasis—underlie this synergy. Generic phytosterol mixtures of undefined composition cannot guarantee reproducible synergistic ratios, underscoring the need for pure, individually sourced compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stigmasterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.